2-Chloro-(1,1'-biphenyl)-4,4'-diol
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Overview
Description
2-chloro-1,1'-biphenyl-4,4'-diol is a member of the class of hydroxybiphenyls that is biphenyl-4,4'-diol in which the hydrogen at position 2 has been replaced by a chlorine. It is a member of monochlorobenzenes and a member of hydroxybiphenyls. It derives from a biphenyl-4,4'-diol.
Scientific Research Applications
Crystal Structure Analysis
- A study explored the crystal structure of 4-chloro-2'-biphenylol, which is closely related to 2-Chloro-(1,1'-biphenyl)-4,4'-diol. It revealed loosely packed crystals containing OH.O bonded tetramers. The study highlighted the inefficient crystal packing and the absence of pseudosymmetry, which reflects the difficulty of finding a dense molecular arrangement that also allows for hydrogen-bond formation (Lehmler et al., 2002).
Synthetic Organic Chemistry
- Another research focused on the synthesis of substituted 1,5-Dioxaspiro[2.4]heptanes from 2,3-Dichloroprop-1-ene. This process utilized 4,4′-di(tert-butyl)biphenyl as a catalyst and is relevant for the production of structural units present in many biologically active compounds (Alonso et al., 2002).
Environmental Toxicology
- A 2008 study discussed how chlorination increases the persistence of semiquinone free radicals derived from polychlorinated biphenyl hydroquinones and quinones. This finding is significant in understanding the environmental impact and behavior of such compounds (Song et al., 2008).
Chemical Reactions
- Research in 2023 demonstrated the palladium-catalyzed C-H arylation of [1,1'-biphenyl]-2-ols with chloroarenes. This reaction showed a broad substrate scope and potential applications in pharmaceuticals (Kinoshita et al., 2023).
Chemical Analysis Techniques
- A study on the development of SPE/HPLC-DAD for determining residues of selected disinfectant agents in surface water included Biphenyl-2-ol, which is structurally similar to 2-Chloro-(1,1'-biphenyl)-4,4'-diol. This research is critical for environmental monitoring and safety assessments (Baranowska & Wojciechowska, 2012).
properties
CAS RN |
56858-70-9 |
---|---|
Product Name |
2-Chloro-(1,1'-biphenyl)-4,4'-diol |
Molecular Formula |
C12H9ClO2 |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-chloro-4-(4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H9ClO2/c13-12-7-10(15)5-6-11(12)8-1-3-9(14)4-2-8/h1-7,14-15H |
InChI Key |
SDDOUBZCBHJDLO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)O |
Other CAS RN |
56858-70-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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